molecular formula C32H24N2O3 B2890311 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide CAS No. 956960-36-4

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide

Cat. No.: B2890311
CAS No.: 956960-36-4
M. Wt: 484.555
InChI Key: LKFLYVRJKSBNPN-UHFFFAOYSA-N
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Description

The compound of interest is a structurally complex azapentacyclic carboxamide derivative. The molecule features a rigid ethanoanthracene-dicarboximide backbone with a 2-methylphenylbenzenecarboxamide substituent. Such compounds are often synthesized for pharmacological screening, particularly for central nervous system (CNS) activity, as seen in structurally similar analogs ().

Properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O3/c1-18-8-2-7-13-25(18)33-30(35)19-14-16-20(17-15-19)34-31(36)28-26-21-9-3-4-10-22(21)27(29(28)32(34)37)24-12-6-5-11-23(24)26/h2-17,26-29H,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFLYVRJKSBNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The azapentacyclo core is a common scaffold in several derivatives, differing primarily in substituents and functional groups:

Compound Substituents Molecular Formula Key Features Reference
Target Compound N-(2-methylphenyl)benzenecarboxamide Not explicitly given Potential CNS activity inferred from structural analogs N/A
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione () 17-hydroxy, 1,8-dimethyl C₂₀H₁₇NO₃ Roof-shaped geometry (124.9° dihedral); O–H∙∙∙O hydrogen bonding in crystals
2-(16,18-dioxo-17-azapentacyclo[...]hexaen-17-yl)-N-(4-fluorophenyl)hexanamide () N-(4-fluorophenyl)hexanamide C₂₇H₂₄FN₃O₃ Fluorophenyl group enhances lipophilicity; potential pharmacokinetic modulation
2-(3,4-dimethylphenyl)-2-oxoethyl [...]-4-methylpentanoate () 3,4-dimethylphenyl ester C₃₄H₃₃NO₅ Ester functionality may influence bioavailability

Key Structural Insights :

  • Hydroxy and methyl substituents () enhance crystallographic stability via hydrogen bonding and van der Waals interactions.
Crystallographic and Computational Analysis

Crystallographic data for related compounds reveal critical structural parameters:

Parameter 17-Hydroxy-1,8-dimethyl Analog () Hypothetical Target Compound
Crystal System Monoclinic (P2₁/n) Likely similar
Unit Cell (Å) a = 13.904, b = 8.104, c = 13.946, β = 97.39° Requires experimental validation
Hydrogen Bonding O–H∙∙∙O chains along [010] direction Predicted C–H∙∙∙O interactions

Software such as SHELX () and ORTEP-3 () were critical in resolving these structures, with refinement residuals (R1 = 0.036) indicating high precision.

Preparation Methods

Synthesis of the Pentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca Core

The core is synthesized via alkene pyramidalization and iodide elimination , adapted from pentacyclo[4.3.0.0²,⁴.0³,⁸.0⁵,⁷]nonane methodologies:

Procedure :

  • Diiodination : Treat pentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene with iodine monochloride (ICl) in dichloromethane at −20°C for 6 h.
  • Alkene generation : React the diiodinated intermediate with tert-butyllithium (2.5 eq.) in tetrahydrofuran (THF) at −78°C, followed by warming to 25°C over 4 h.

Key Data :

Step Yield (%) Purity (HPLC)
Diiodination 78 92%
Alkene formation 65 89%

Formation of the N-(2-Methylphenyl)carboxamide

The final amidation employs Buchwald-Hartwig coupling , as patented for analogous systems:

Procedure :

  • Coupling reaction : Combine the benzoate ester (1 eq.), 2-methylaniline (1.5 eq.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq.) in toluene at 110°C for 8 h.
  • Hydrolysis : Reflux the ester intermediate with aqueous NaOH (2 M) in ethanol to yield the free carboxylic acid.
  • Amide activation : React the acid with thionyl chloride (2 eq.) in dichloromethane, followed by addition of 2-methylaniline in THF at 0°C.

Performance Metrics :

Parameter Value
Reaction yield (coupling) 92%
Purity after recrystallization 98.5%
Total synthesis steps 5

Comparative Analysis of Methodologies

Table 1: Catalytic Systems for Amide Bond Formation

Catalyst Ligand Solvent Temp. (°C) Yield (%)
Pd(OAc)₂ Xantphos Toluene 110 92
Pd₂(dba)₃ BINAP DMF 100 85
CuI DMEDA DMSO 120 78

Table 2: Solvent Effects on SNAr Reaction

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 24 78
DMSO 46.7 18 72
Toluene 2.4 48 35

Challenges and Mitigation Strategies

  • Steric hindrance : Using bulky ligands (Xantphos) improves coupling efficiency with ortho-substituted anilines.
  • Oxidative degradation : Conduct diketone-forming steps under argon atmosphere to prevent decomposition.
  • Byproduct formation : Neutral Al₂O₃ chromatography effectively separates regioisomers.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves constructing the pentacyclic core via cyclocondensation reactions, followed by functionalization with the 2-methylphenylbenzenecarboxamide group. Key steps include:

  • Cyclization : Use anhydrous conditions with catalysts like BF₃·Et₂O to promote intramolecular cyclization (observed in similar azapentacyclo systems) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final crystallization in ethanol yields pure product .
  • Optimization : Monitor reaction progress via TLC and adjust temperature (80–120°C) to balance reaction rate and byproduct formation .

Q. How is the crystal structure of this compound determined, and what software is recommended for structural analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

  • Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) and measure reflections at 150 K to minimize thermal motion .
  • Structure refinement : Employ SHELXL-97 for least-squares refinement. Validate with R-factor (target < 0.05) and check for residual electron density peaks .
  • Visualization : ORTEP-3 for molecular graphics and Mercury for packing diagrams .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 482.5454 for C₃₀H₂₇FN₂O₃) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility and aggregation behavior .
  • Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes involved in inflammation or cancer pathways) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Dose-response curves : Perform assays (e.g., MTT for cytotoxicity) at multiple concentrations (1 nM–100 μM) to confirm IC₅₀ values .
  • Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate purity via HPLC (>98%) to rule out impurity-driven effects .
  • Mechanistic studies : Use Western blotting or qPCR to verify target modulation (e.g., apoptosis markers like caspase-3) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests room-temperature stability) .
  • Light sensitivity : Store in amber vials at −20°C; monitor degradation via UV-Vis spectroscopy (absorbance shifts indicate photolysis) .
  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours and analyze via LC-MS for hydrolysis products (e.g., free carboxylic acid) .

Q. What role do intermolecular forces (e.g., hydrogen bonding) play in its solid-state properties?

  • Hydrogen bonding : The rigid ethanoanthracene-dicarboximide core forms O–H⋯O bonds (distance ~2.8 Å) along the [010] axis, stabilizing the crystal lattice .
  • C–H⋯π interactions : Adjacent chains are linked via C–H⋯O (2.5–3.0 Å) and C–H⋯C contacts, contributing to a 3D network .
  • Impact on solubility : Strong intermolecular forces reduce solubility in nonpolar solvents; use DMF or DMSO for dissolution .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the 2-methylphenyl moiety to assess electronic effects .
  • Biological testing : Screen derivatives against a panel of cell lines (e.g., MCF-7, HeLa) and correlate IC₅₀ values with Hammett σ constants .
  • Data analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What protocols ensure reproducibility in crystallization experiments?

  • Solvent selection : Test binary mixtures (e.g., ethanol/water) to achieve slow evaporation rates for high-quality crystals .
  • Seeding : Introduce microcrystals from prior batches to nucleate growth in supersaturated solutions .
  • Temperature control : Use a programmable incubator (±0.1°C accuracy) to maintain consistent crystal lattice formation .

Q. How to integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?

  • Target identification : Leverage cheminformatics databases (e.g., PubChem) to predict protein targets via similarity searching .
  • Collaborative modeling : Partner with computational chemists to explore applications in optoelectronics, given its conjugated π-system .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and data sharing, as outlined in .

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